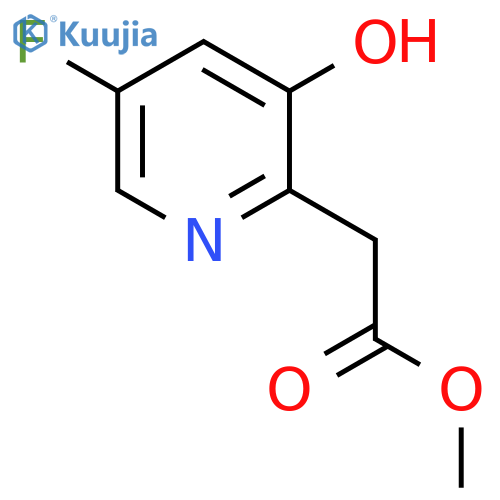

Cas no 1806332-89-7 (Methyl 5-fluoro-3-hydroxypyridine-2-acetate)

1806332-89-7 structure

商品名:Methyl 5-fluoro-3-hydroxypyridine-2-acetate

CAS番号:1806332-89-7

MF:C8H8FNO3

メガワット:185.152425765991

CID:4905339

Methyl 5-fluoro-3-hydroxypyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-fluoro-3-hydroxypyridine-2-acetate

- Methyl 2-(5-fluoro-3-hydroxypyridin-2-yl)acetate

-

- インチ: 1S/C8H8FNO3/c1-13-8(12)3-6-7(11)2-5(9)4-10-6/h2,4,11H,3H2,1H3

- InChIKey: OWJZVSTXPRHAIZ-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=C(C(=C1)O)CC(=O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 188

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 0.4

Methyl 5-fluoro-3-hydroxypyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029006490-500mg |

Methyl 5-fluoro-3-hydroxypyridine-2-acetate |

1806332-89-7 | 95% | 500mg |

$1,786.10 | 2022-03-31 | |

| Alichem | A029006490-1g |

Methyl 5-fluoro-3-hydroxypyridine-2-acetate |

1806332-89-7 | 95% | 1g |

$2,837.10 | 2022-03-31 | |

| Alichem | A029006490-250mg |

Methyl 5-fluoro-3-hydroxypyridine-2-acetate |

1806332-89-7 | 95% | 250mg |

$1,029.00 | 2022-03-31 |

Methyl 5-fluoro-3-hydroxypyridine-2-acetate 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1806332-89-7 (Methyl 5-fluoro-3-hydroxypyridine-2-acetate) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量